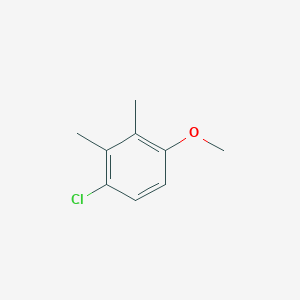

1-Chloro-4-methoxy-2,3-dimethylbenzene

Description

1-Chloro-4-methoxy-2,3-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with chloro, methoxy, and two methyl groups at positions 1, 4, 2, and 3, respectively. This structural arrangement confers unique physicochemical properties, including moderate lipophilicity and steric hindrance due to the adjacent methyl groups. Its synthesis often involves electrophilic substitution reactions or cross-coupling methodologies, though challenges in purification due to overlapping properties with reactants are noted in similar systems .

Properties

IUPAC Name |

1-chloro-4-methoxy-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-7(2)9(11-3)5-4-8(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBADVDGSLERMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,3-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-methoxy-2,3-dimethylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-methoxy-2,3-dimethylbenzene may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methoxy-2,3-dimethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

Major Products Formed:

Nitration: 1-Chloro-4-methoxy-2,3-dimethyl-5-nitrobenzene.

Oxidation: 1-Chloro-4-methoxy-2,3-dimethylbenzoic acid.

Reduction: 1-Methoxy-2,3-dimethylbenzene.

Scientific Research Applications

1-Chloro-4-methoxy-2,3-dimethylbenzene has several applications in scientific research:

Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methoxy-2,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or addition reactions on the benzene ring. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Table 1: Physical Properties of Chloro-Dimethylbenzene Isomers

Key Findings :

- Regiochemical Effects : The position of substituents significantly impacts reactivity and applications. For example, 1-chloro-4-methoxy-2,6-dimethylbenzene () exhibits challenges in chromatographic separation due to overlapping properties with aryl chloride precursors, unlike its 2,3-dimethyl analog .

Methoxy-Substituted Analogs

Table 2: Comparison with Methoxy-Substituted Derivatives

Key Findings :

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, methanesulfonyl groups (as in ) introduce strong electron-withdrawing effects, altering reactivity compared to methoxy derivatives.

- Crystal Packing : In 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, weak intermolecular Br⋯O interactions (3.286 Å) and a dihedral angle of 49.06° between the benzene ring and sulfonyl group influence solid-state properties .

Table 3: Solubility and Bioactivity of Halogenated Dimethylbenzenes

| Compound Name | Water Solubility (mmol/L) | Bioactivity (GABAA Receptor Modulation) | Source |

|---|---|---|---|

| 2-Bromo-1,3-dimethylbenzene | 0.10 | Inactive | |

| 2-Fluoro-1,3-dimethylbenzene | 0.46 | Active |

Key Findings :

- Solubility Cut-Off Effect : A sharp transition in GABAA receptor modulation occurs between 0.10 and 0.46 mmol/L solubility, as seen in bromo- and fluoro-substituted analogs. This suggests that 1-chloro-4-methoxy-2,3-dimethylbenzene, with intermediate solubility, may exhibit unique pharmacological profiles if studied .

- Halogen Effects : Chloro derivatives generally have lower solubility than fluoro analogs but higher than bromo compounds, influencing their bioavailability and environmental persistence.

Nitro-Substituted Derivatives

Table 4: Hazardous Properties of Nitro-Dimethylbenzenes

| Compound Name | CAS Number | Hazard Class (UN) | Source |

|---|---|---|---|

| 2-Nitro-1,3-dimethylbenzene | 81-20-9 | 2213 | |

| 4-Nitro-1,3-dimethylbenzene | 89-87-2 | 2214 |

Key Findings :

- For instance, nitro-substituted dimethylbenzenes are classified under UN 2213–2215 due to flammability and toxicity .

- Synthetic Utility : Despite hazards, nitro derivatives serve as precursors in dye and agrochemical synthesis, contrasting with chloro-methoxy compounds, which are more stable intermediates.

Research Implications and Gaps

- Synthetic Challenges : Cross-coupling reactions involving chloro-methoxy-dimethylbenzenes require optimized conditions to address purification issues observed in analogous systems .

- Biological Potential: The solubility cut-off effect identified in halogenated dimethylbenzenes () warrants further study on the target compound’s neuroactivity.

- Structural Insights : Crystallographic data from sulfonyl or nitro analogs () provide a foundation for predicting the target compound’s solid-state behavior.

Biological Activity

1-Chloro-4-methoxy-2,3-dimethylbenzene, also known as a chlorinated aromatic compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in various fields.

1-Chloro-4-methoxy-2,3-dimethylbenzene has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 12657711 |

| Molecular Formula | C9H11ClO |

| Molecular Weight | 170.63 g/mol |

| IUPAC Name | 1-chloro-4-methoxy-2,3-dimethylbenzene |

| InChI Key | VRARKRQZBRXHKJ-UHFFFAOYSA-N |

The biological activity of 1-Chloro-4-methoxy-2,3-dimethylbenzene can be attributed to its electrophilic nature. The chlorine atom and the methoxy group on the aromatic ring can facilitate interactions with various biomolecules. The compound may undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and DNA.

Antimicrobial Properties

Research indicates that 1-Chloro-4-methoxy-2,3-dimethylbenzene exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines, potentially through induction of apoptosis or cell cycle arrest. The presence of the methoxy group is believed to enhance its cytotoxic effects by increasing lipophilicity, allowing better cell membrane penetration.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-Chloro-4-methoxy-2,3-dimethylbenzene:

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Cytotoxic Effects : In a study conducted on human breast cancer cell lines (MCF-7), treatment with 1-Chloro-4-methoxy-2,3-dimethylbenzene resulted in a significant reduction in cell viability with an IC50 value of 25 µM .

- Mechanistic Insights : Research published in Toxicology Letters highlighted that the compound induced oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS) which contributed to its cytotoxic effects.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.